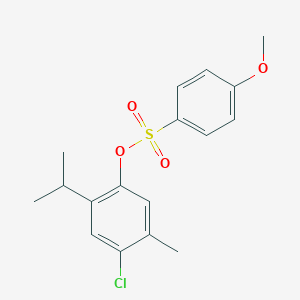
N-(3-chloro-4-methylphenyl)-2,3-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-2,3-dimethoxybenzamide, commonly known as CDMB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CDMB is a member of the benzamide family of compounds and is known to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
CDMB is known to bind to certain proteins in the body, including the sigma-2 receptor and TRPM8 ion channel. The binding of CDMB to these proteins can result in a range of biochemical and physiological effects, including changes in protein function and signaling pathways.
Biochemical and Physiological Effects:
CDMB has been shown to exhibit a range of biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells. CDMB has also been shown to exhibit analgesic (pain-relieving) effects through its interaction with the TRPM8 ion channel. Additionally, CDMB has been shown to modulate calcium signaling in cells, which can have a range of downstream effects on cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CDMB in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. Additionally, CDMB has been shown to exhibit a range of biochemical and physiological effects, which makes it a useful tool for studying a variety of biological processes. However, one limitation of using CDMB in lab experiments is its relatively low potency compared to other compounds, which can limit its usefulness in certain applications.
Orientations Futures
There are a number of future directions for research involving CDMB, including its potential use as a therapeutic agent for a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of CDMB and its potential applications in a variety of scientific research fields. Finally, the development of more potent derivatives of CDMB could lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of CDMB involves the reaction of 3-chloro-4-methylaniline with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an amide bond between the two reactants, resulting in the formation of CDMB. The synthesis of CDMB is a relatively simple process and can be performed using standard laboratory techniques.
Applications De Recherche Scientifique
CDMB has been shown to exhibit a range of scientific research applications, including its use as a tool for studying the function of certain proteins in the body. CDMB has been used as a ligand for the sigma-2 receptor, a protein that has been implicated in a range of diseases including cancer, Alzheimer's disease, and schizophrenia. CDMB has also been used as a tool for studying the function of the TRPM8 ion channel, which is involved in the sensation of cold temperatures.
Propriétés
Formule moléculaire |
C16H16ClNO3 |
|---|---|
Poids moléculaire |
305.75 g/mol |
Nom IUPAC |
N-(3-chloro-4-methylphenyl)-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-10-7-8-11(9-13(10)17)18-16(19)12-5-4-6-14(20-2)15(12)21-3/h4-9H,1-3H3,(H,18,19) |
Clé InChI |
OIUAHJIBXAUHKZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-phenoxy-N-[4-(2-phenoxypropanoylamino)phenyl]propanamide](/img/structure/B310240.png)